molecular formula C13H15BrN2O3 B15304116 1-(5-Bromo-2-isopropoxy-phenyl)hexahydropyrimidine-2,4-dione

1-(5-Bromo-2-isopropoxy-phenyl)hexahydropyrimidine-2,4-dione

Cat. No.: B15304116
M. Wt: 327.17 g/mol
InChI Key: IXKXEMUZSRICDW-UHFFFAOYSA-N
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Description

1-[5-bromo-2-(propan-2-yloxy)phenyl]-1,3-diazinane-2,4-dione is a chemical compound that belongs to the class of diazinane derivatives This compound is characterized by the presence of a bromine atom, a propan-2-yloxy group, and a diazinane-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-bromo-2-(propan-2-yloxy)phenyl]-1,3-diazinane-2,4-dione typically involves the following steps:

    Etherification: The propan-2-yloxy group is introduced via an etherification reaction, where the phenol derivative reacts with isopropyl bromide in the presence of a base like potassium carbonate.

    Diazinane Formation: The diazinane-2,4-dione core is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[5-bromo-2-(propan-2-yloxy)phenyl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an azide group would yield an azido derivative, while oxidation of the phenyl ring could produce a quinone derivative.

Scientific Research Applications

1-[5-bromo-2-(propan-2-yloxy)phenyl]-1,3-diazinane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[5-bromo-2-(propan-2-yloxy)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The bromine atom and the diazinane-2,4-dione core play crucial roles in its biological activity. The compound may inhibit enzymes or interact with cellular receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-[5-chloro-2-(propan-2-yloxy)phenyl]-1,3-diazinane-2,4-dione: Similar structure with a chlorine atom instead of bromine.

    1-[5-fluoro-2-(propan-2-yloxy)phenyl]-1,3-diazinane-2,4-dione: Similar structure with a fluorine atom instead of bromine.

    1-[5-iodo-2-(propan-2-yloxy)phenyl]-1,3-diazinane-2,4-dione: Similar structure with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 1-[5-bromo-2-(propan-2-yloxy)phenyl]-1,3-diazinane-2,4-dione imparts unique chemical and biological properties compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s reactivity and interactions with biological targets, making it distinct from its chlorine, fluorine, and iodine counterparts.

Properties

Molecular Formula

C13H15BrN2O3

Molecular Weight

327.17 g/mol

IUPAC Name

1-(5-bromo-2-propan-2-yloxyphenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C13H15BrN2O3/c1-8(2)19-11-4-3-9(14)7-10(11)16-6-5-12(17)15-13(16)18/h3-4,7-8H,5-6H2,1-2H3,(H,15,17,18)

InChI Key

IXKXEMUZSRICDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)N2CCC(=O)NC2=O

Origin of Product

United States

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